tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Description
Molecular Architecture and Heterocyclic Framework Analysis
tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate belongs to the pyrazolopyridine family, characterized by a fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a partially saturated pyridine ring (six-membered, one nitrogen atom). The molecular formula is C₁₂H₁₉N₃O₂ , with a molecular weight of 237.30 g/mol . The IUPAC name reflects the tert-butyl carboxylate group at position 6 and the methyl substituent at position 7 of the heterocyclic core.
The pyrazolo[3,4-c]pyridine scaffold features a unique fusion pattern: the pyrazole ring is annulated to the pyridine ring at positions 3 and 4, creating a bicyclic framework. Partial saturation at positions 2, 4, 5, and 7 introduces conformational flexibility, while the tert-butyl group enhances steric bulk and solubility. Key structural parameters include:
| Parameter | Value |
|---|---|
| Ring fusion | Pyrazole[3,4-c]pyridine |
| Saturation | 2,4,5,7-tetrahydro |
| Functional groups | tert-butyl carboxylate, methyl |
The methyl group at position 7 occupies a pseudo-axial orientation due to steric interactions with the adjacent hydrogen atoms, as observed in related pyrazolopyridine derivatives.
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 7-methyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-8-10-9(7-13-14-10)5-6-15(8)11(16)17-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
VWTXQCPVBCSFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Key Keto Intermediate
- Starting from commercially available 1,1-dimethoxypropane-2-one, a reaction with dimethylformamide dimethyl acetal (DMF-DMA) at approximately 100 °C yields an (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one intermediate.
- This intermediate serves as a Michael acceptor and precursor for pyrazole ring formation.
Step 2: Pyrazole Ring Formation via Hydrazine Cyclization
- The keto intermediate undergoes cyclization with hydrazine hydrate at 0–25 °C over 16 hours.
- This step forms 3-(dimethoxymethyl)-1H-pyrazole derivatives, establishing the pyrazole core essential for further ring fusion.
Step 3: Conversion to Pyrazole-3-formaldehyde
- Treatment of the pyrazole intermediate with formic acid at 25 °C for about 12 hours converts the dimethoxymethyl group to a formyl group, yielding 1H-pyrazole-3-formaldehyde.
- This aldehyde functionality is critical for subsequent reductive amination.
Step 4: Reductive Amination to Introduce Propylamine Side Chain
- The pyrazole-3-formaldehyde reacts with 3-aminopropene under reductive amination conditions to form N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine.
- This step introduces the propylamine linker necessary for ring closure and further functionalization.
Step 5: Protection with tert-Butoxycarbonyl (Boc) Group
- The amine intermediate is treated with Boc anhydride to yield tert-butyl ((1H-pyrazol-5-yl)methyl)(allyl)aminomethyl carbamate.
- Boc protection stabilizes the amine and facilitates subsequent oxidative cyclization.
Step 6: Oxidative Cyclization to Form the Pyrazolo[3,4-c]pyridine Core
- Using metachloroperbenzoic acid (m-CPBA) as an oxidant, the Boc-protected intermediate undergoes oxidative cyclization.
- This step forms the fused pyrazolo[3,4-c]pyridine ring system with the tert-butyl carboxylate at the 6-position, yielding tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate analogs.
- Subsequent methylation at the 7-position can be achieved via selective alkylation methods to install the 7-methyl substituent, completing the target compound structure.
Reaction Conditions Summary Table
| Step | Reaction | Key Reagents/Conditions | Temperature | Time | Yield Notes |
|---|---|---|---|---|---|
| 1 | Formation of keto intermediate | 1,1-dimethoxypropane-2-one + DMF-DMA | 100 °C | Several hours | High yield, clean conversion |
| 2 | Pyrazole cyclization | Hydrazine hydrate | 0–25 °C | 16 hours | Moderate to high yield |
| 3 | Formylation | Formic acid | 25 °C | 12 hours | Efficient conversion |
| 4 | Reductive amination | 3-aminopropene + reducing agent | Room temp | Several hours | Good yield |
| 5 | Boc protection | Boc anhydride | Room temp | 1–2 hours | High yield |
| 6 | Oxidative cyclization | m-CPBA | Room temp | 2–4 hours | Moderate yield, critical step |
Research Findings and Optimization Notes
- The use of DMF-DMA in Step 1 is crucial for introducing the dimethylamino functionality, which facilitates subsequent cyclization.
- Hydrazine hydrate cyclization (Step 2) requires careful temperature control to avoid side reactions and maximize pyrazole formation.
- Formic acid-mediated formylation (Step 3) is mild and selective, preserving the pyrazole ring integrity.
- Reductive amination (Step 4) benefits from the use of mild reducing agents such as sodium triacetoxyborohydride to prevent over-reduction.
- Boc protection (Step 5) stabilizes the amine intermediate and improves handling for oxidative cyclization.
- Oxidative cyclization (Step 6) with m-CPBA is sensitive to reaction time and oxidant equivalents; optimization is necessary to maximize yield and minimize by-products.
- Methylation at the 7-position can be achieved post-cyclization using methyl iodide or methyl triflate under basic conditions.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-c]pyridine Derivatives
The pyrazolo[3,4-c]pyridine scaffold is highly versatile, with modifications at positions 3, 4, 6, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison of structurally related compounds:
Structural and Functional Modifications
Key Research Findings
- Trifluoromethyl-substituted derivatives (e.g., ) exhibit improved metabolic stability due to the electron-withdrawing nature of CF₃, making them candidates for oral therapeutics. RIP1 kinase inhibitors (e.g., 7-oxo derivatives) demonstrate that substituents at position 3 (e.g., aryl groups) critically influence kinase selectivity and brain penetration .
Crystallographic Insights :
Synthetic Utility :
Physicochemical and Pharmacokinetic Trends
Biological Activity
tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H19N3O2
- Molecular Weight : 237.3 g/mol
- Structure : The compound features a pyrazolo[3,4-c]pyridine core, characterized by a bicyclic structure that incorporates nitrogen atoms within its rings. This unique arrangement is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several key reactions:
- Formation of the Pyrazolo Core : The initial step involves the cyclization of suitable precursors to form the pyrazolo core.
- Carboxylation : The introduction of the carboxylate group is achieved through various synthetic pathways that may include esterification reactions.
- Purification : Final purification steps are critical to ensure high yield and purity, often achieving yields upwards of 97% under optimized conditions .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents by targeting specific bacterial enzymes such as pantothenate synthetase .
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Research :
A study investigated the efficacy of pyrazolo derivatives against Mycobacterium tuberculosis. Compounds were designed to inhibit pantothenate synthetase, showing promising results in vitro . -
Cancer Cell Studies :
Another study focused on the anticancer properties of pyrazolo derivatives. It was found that certain compounds could significantly reduce the viability of cancer cell lines through apoptosis .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate?
The compound is typically synthesized via a multi-step route involving:
- Regioselective alkylation of the pyrazolo-pyridine core to introduce the 7-methyl group.
- Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) .
- Purification via recrystallization or flash chromatography, with yields ranging from 40–65% depending on solvent systems (e.g., ethyl acetate/hexane) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- X-ray crystallography (using SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding patterns .
- LC-MS (ESI+) to verify molecular weight ([M+H]+ ~ 265.3 g/mol) and purity (>95%) .
- 1H/13C NMR for regiochemical confirmation (e.g., distinguishing C-7 methyl protons at δ 1.3–1.5 ppm) .
Q. What safety precautions are critical during handling?
- Store under inert gas (N2/Ar) at 2–8°C to prevent Boc-group hydrolysis .
- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve regioselectivity and yield?
- Microwave-assisted synthesis reduces reaction times (e.g., alkylation steps from 12h to 2h) while maintaining >85% regioselectivity .
- Flow chemistry minimizes side products (e.g., over-alkylation) by controlling residence time and temperature gradients .
- High-throughput screening of catalysts (e.g., Pd/C vs. PtO2) enhances hydrogenation efficiency in pyrazolo-pyridine ring closure .
Q. What structural modifications enhance blood-brain barrier (BBB) penetration?
- Yoshikawa et al. demonstrated that 7-oxo derivatives with logP ~2.8 and polar surface area <80 Ų achieve brain-to-plasma ratios >0.5 in rodent models .
- Introducing trifluoromethyl groups at C-5 improves metabolic stability (t1/2 > 4h in hepatic microsomes) without compromising BBB permeability .
Q. How can computational methods predict conformational stability?
- DFT calculations (B3LYP/6-31G*) model ring puckering and hydrogen-bonding networks, correlating with experimental X-ray data (RMSD <0.2 Å) .
- Molecular dynamics simulations (AMBER force field) assess Boc-group stability under physiological pH, identifying hydrolysis-prone conformers .
Q. How to resolve discrepancies between in vitro binding affinity and in vivo efficacy?
- Structure-kinetic relationship (SKR) analysis measures residence time on target proteins (e.g., RIP1 kinase) using surface plasmon resonance (SPR). Longer residence times (>30 min) correlate with sustained in vivo activity despite moderate in vitro IC50 values .
- Metabolite profiling (via HR-MS/MS) identifies active metabolites that contribute to efficacy but are absent in in vitro assays .
Q. What strategies mitigate oxidative degradation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
